An In-depth Technical Guide to Trisulfo-Cy3-Alkyne for Researchers and Drug Development Professionals
An In-depth Technical Guide to Trisulfo-Cy3-Alkyne for Researchers and Drug Development Professionals
Introduction: Trisulfo-Cy3-Alkyne is a highly water-soluble and photostable fluorescent probe belonging to the cyanine (B1664457) dye family.[1][2][3][4] Its core utility lies in its terminal alkyne group, which enables its covalent attachment to azide-modified biomolecules via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][5][6] This technical guide provides a comprehensive overview of Trisulfo-Cy3-Alkyne, including its physicochemical properties, detailed experimental protocols for its application in labeling biomolecules, and a visualization of the underlying chemical principles and experimental workflows.
Core Properties and Data Presentation
Trisulfo-Cy3-Alkyne is characterized by its bright fluorescence and excellent water solubility, conferred by the three sulfonate groups. These properties make it an ideal candidate for labeling biological molecules in aqueous environments with minimal perturbation.[1][2][3][4]
| Property | Value | Reference |
| Molecular Formula | C35H41N3Na2O10S3 | [2] |
| Molecular Weight | 805.9 g/mol | [2][7] |
| CAS Number | 1895849-34-9 | [1][2] |
| Excitation Maximum (λex) | ~550-555 nm | [2][8] |
| Emission Maximum (λem) | ~570 nm | [2][8] |
| Molar Extinction Coefficient | ~150,000 cm⁻¹M⁻¹ | [2][7][8] |
| Fluorescence Quantum Yield | ~0.31 | [8] |
| Solubility | Water, DMSO, DMF | [2] |
| Purity (HPLC) | ≥ 95% | [5] |
Mechanism of Action: The Click Chemistry Reaction
The primary application of Trisulfo-Cy3-Alkyne is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide (B81097) group on a target biomolecule.[5][6] The reaction is highly specific and bioorthogonal, meaning it does not interfere with native biological functional groups.[1]
Experimental Protocols
The following are detailed methodologies for labeling proteins and oligonucleotides with Trisulfo-Cy3-Alkyne using the CuAAC reaction. These protocols are starting points and may require optimization for specific applications.
Protocol 1: Labeling of Azide-Modified Proteins in a Cell Lysate
This protocol outlines the steps for labeling a protein population in a cell lysate where an azide-containing amino acid analogue has been metabolically incorporated.
Materials:
-
Cell lysate containing azide-modified proteins (1-5 mg/mL)
-
Trisulfo-Cy3-Alkyne
-
100 mM THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) in water
-
20 mM Copper(II) Sulfate (CuSO4) in water
-
Freshly prepared 300 mM Sodium Ascorbate (B8700270) in water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
DMSO (for preparing Trisulfo-Cy3-Alkyne stock)
-
1.5 mL microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Prepare a 10 mM stock solution of Trisulfo-Cy3-Alkyne in DMSO or water. Store at -20°C, protected from light.
-
In a 1.5 mL microcentrifuge tube, combine the following:
-
50 µL of protein lysate (1-5 mg/mL)
-
90 µL of PBS buffer
-
20 µL of 2.5 mM Trisulfo-Cy3-Alkyne solution (final concentration ~250 µM)
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO4 solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of 300 mM sodium ascorbate solution. Vortex the mixture briefly.
-
Protect the reaction from light and incubate for 30-60 minutes at room temperature.
-
Protein Precipitation (to remove unreacted dye):
-
Add 600 µL of ice-cold methanol to the reaction mixture.
-
Vortex briefly and centrifuge at 13,000-20,000 x g for 5 minutes to pellet the protein.
-
Carefully remove and discard the supernatant.
-
Resuspend the pellet in 450 µL of ice-cold methanol and repeat the centrifugation.
-
Remove the supernatant and allow the protein pellet to air-dry for at least 15 minutes.
-
-
The labeled protein pellet can be stored at -20°C or resuspended in an appropriate buffer for downstream analysis (e.g., SDS-PAGE, mass spectrometry).
Protocol 2: Labeling of Alkyne-Modified Oligonucleotides
This protocol describes the labeling of a synthesized oligonucleotide containing a terminal alkyne modification.
Materials:
-
Alkyne-modified oligonucleotide
-
Azide-containing fluorescent dye (for comparison, though the protocol is for alkyne-oligo and azide-dye, the reverse is analogous with Trisulfo-Cy3-Alkyne)
-
Trisulfo-Cy3-Alkyne
-
10 mM Copper(II)-TBTA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) complex in 55% DMSO
-
5 mM Ascorbic Acid in water (freshly prepared)
-
2M Triethylammonium (B8662869) acetate (B1210297) buffer, pH 7.0
-
DMSO
-
Acetone (B3395972) with 3% lithium perchlorate
-
Pressure-tight vial
Procedure:
-
Prepare a 10 mM stock solution of Trisulfo-Cy3-Alkyne in DMSO.
-
Dissolve the alkyne-modified oligonucleotide in water in a pressure-tight vial to a concentration of 20-200 µM.
-
Add 2M triethylammonium acetate buffer, pH 7.0, to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add the Trisulfo-Cy3-Alkyne stock solution to a final concentration 1.5 times that of the oligonucleotide. Vortex the mixture.
-
Add 5 mM ascorbic acid solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM.
-
Flush the vial with inert gas, cap it tightly, and vortex thoroughly.
-
Incubate the reaction at room temperature overnight, protected from light.
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide by adding at least a 4-fold volume of acetone containing 3% lithium perchlorate.
-
Mix thoroughly and incubate at -20°C for 20 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Discard the supernatant and wash the pellet with 1 mL of acetone.
-
Centrifuge again, discard the supernatant, and air-dry the pellet.
-
The labeled oligonucleotide can be further purified by HPLC or PAGE.
-
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for metabolic labeling of cellular proteins with an azide-containing amino acid followed by fluorescent detection using Trisulfo-Cy3-Alkyne.
Applications in Research and Drug Development
The versatility of Trisulfo-Cy3-Alkyne and the click chemistry platform enables a wide range of applications:
-
Proteomics: Identification and quantification of newly synthesized proteins.
-
Glycobiology: Labeling and imaging of glycans in cells and organisms.
-
Nucleic Acid Research: Fluorescent labeling of DNA and RNA for applications such as FISH (Fluorescence In Situ Hybridization) and microarray analysis.[1]
-
High-Throughput Screening: Development of fluorescent assays for drug discovery.
-
Cellular Imaging: Visualization of the localization and trafficking of biomolecules in living and fixed cells.[5][9]
-
Drug Delivery: Tracking of drug-delivery vehicles and their payloads.[9]
Conclusion
Trisulfo-Cy3-Alkyne is a powerful and versatile tool for the fluorescent labeling of biomolecules. Its high water solubility, photostability, and reactivity in the copper(I)-catalyzed azide-alkyne cycloaddition reaction make it an invaluable reagent for researchers in molecular biology, cell biology, and drug development. The detailed protocols and workflows provided in this guide offer a solid foundation for the successful application of this fluorescent probe in a variety of experimental contexts.
References
- 1. interchim.fr [interchim.fr]
- 2. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Trisulfo-Cy3-Alkyne | BroadPharm [broadpharm.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tenovapharma.com [tenovapharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Cy3 alkyne | BroadPharm [broadpharm.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
